

# Physical and chemical properties of 4,5-Dimethyl-4-hexen-3-one

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## Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

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## An In-depth Technical Guide to 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5-Dimethyl-4-hexen-3-one**, a versatile  $\alpha,\beta$ -unsaturated ketone. This document consolidates critical data including its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and chemical reactivity. Detailed experimental protocols and safety information are also included to support its application in research and development.

### Core Physical and Chemical Properties

**4,5-Dimethyl-4-hexen-3-one** is an organic compound with the molecular formula  $C_8H_{14}O$ .<sup>[1]</sup> Its structure features a hexene backbone with a ketone functional group at the third position and methyl groups at the fourth and fifth positions.<sup>[1]</sup> This conjugated enone system is responsible for its characteristic reactivity and makes it a valuable intermediate in various organic syntheses.<sup>[1]</sup>

### Table 1: Physical Properties of 4,5-Dimethyl-4-hexen-3-one

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[1]
Molecular Weight	126.20 g/mol	[2]
Boiling Point	164-166 °C (at 750 Torr)	[3]
Density	0.872 g/cm <sup>3</sup> (at 13 °C)	[3]
Melting Point	Not available	
Solubility	Insoluble in water; soluble in organic solvents.	[4]

**Table 2: Chemical Identifiers**

Identifier	Value	Source
IUPAC Name	4,5-dimethylhex-4-en-3-one	[2]
CAS Number	17325-90-5	[1][2]
InChI Key	CDMNXIBTIAFPBU-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCC(=O)C(=C(C)C)C</chem>	[2]

## Spectroscopic Analysis

The structural elucidation of **4,5-Dimethyl-4-hexen-3-one** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental spectrum is not publicly available, the expected signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra can be predicted based on the molecule's structure. The <sup>1</sup>H NMR spectrum would show characteristic signals for the ethyl group protons (a quartet for the methylene group and a triplet for the methyl group), as well as distinct singlets for the two methyl groups attached to the double bond.

## Infrared (IR) Spectroscopy

The IR spectrum of **4,5-Dimethyl-4-hexen-3-one** displays characteristic absorption bands that confirm the presence of its key functional groups.

**Table 3: Characteristic IR Absorption Bands**

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
C=O ( $\alpha,\beta$ -unsaturated ketone)	Stretch	~1670-1690
C=C (alkene)	Stretch	~1620-1640
C-H (sp <sup>3</sup> )	Stretch	~2850-3000

Note: The conjugation of the double bond with the carbonyl group typically lowers the C=O stretching frequency compared to a saturated ketone.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4,5-Dimethyl-4-hexen-3-one** reveals a molecular ion peak (M<sup>+</sup>) at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.<sup>[1][5]</sup> The fragmentation pattern provides further structural information, with common fragmentation pathways for  $\alpha,\beta$ -unsaturated ketones including  $\alpha$ -cleavage and McLafferty rearrangements.

## Synthesis and Reactivity

### Synthesis

A primary method for the synthesis of **4,5-Dimethyl-4-hexen-3-one** is the catalytic dehydration of 4-hydroxy-3-hexanone.<sup>[1]</sup> This process involves the elimination of a water molecule to form the carbon-carbon double bond in conjugation with the carbonyl group.

Experimental Protocol: Catalytic Dehydration of 4-hydroxy-3-hexanone

Objective: To synthesize **4,5-Dimethyl-4-hexen-3-one** from 4-hydroxy-3-hexanone.

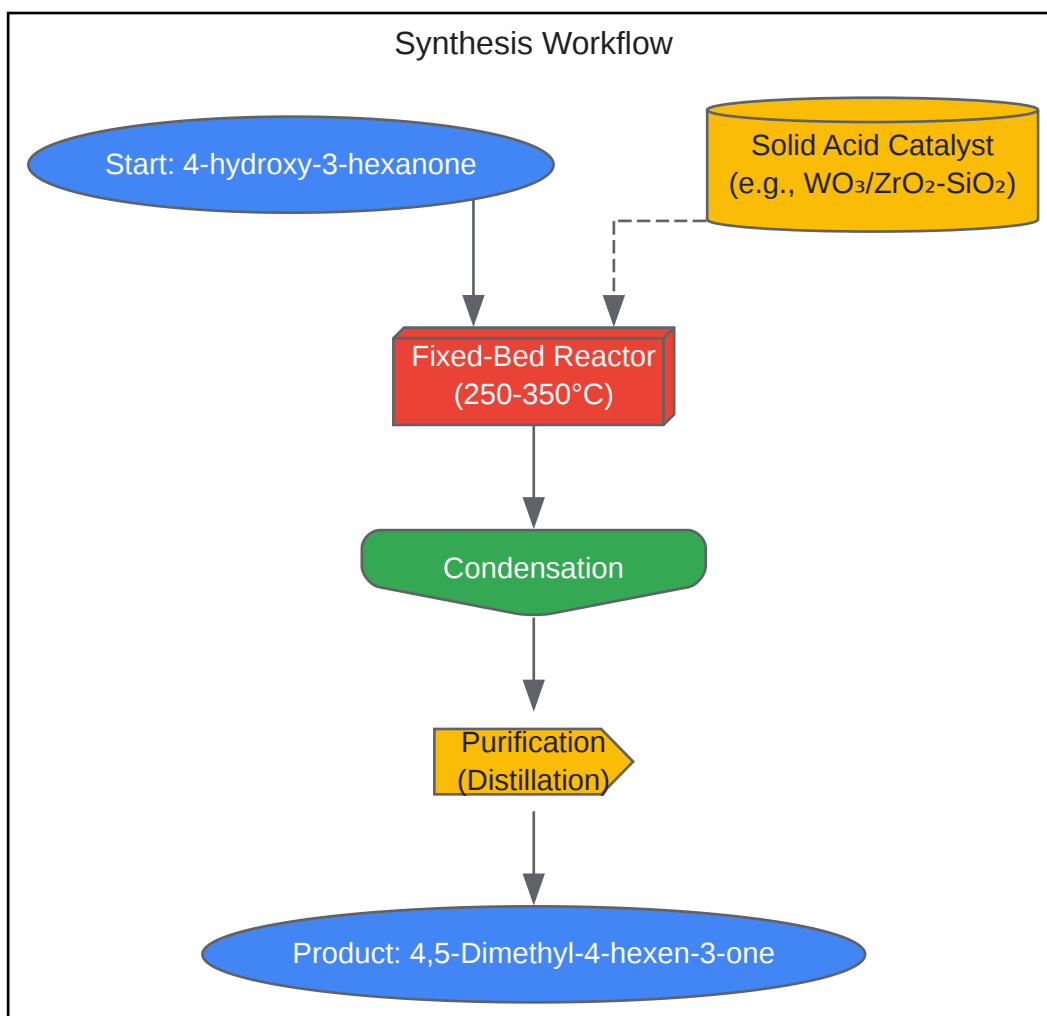
Materials:

- 4-hydroxy-3-hexanone
- Solid acid catalyst (e.g.,  $\text{WO}_3/\text{ZrO}_2\text{-SiO}_2$  or  $\text{MoO}_3/\text{ZrO}_2\text{-SiO}_2$ )
- Inert gas (e.g., Nitrogen)
- Fixed-bed reactor system
- Condensation and collection apparatus
- Analytical equipment (GC-MS, NMR) for product verification

#### Procedure:

- Catalyst Packing: The solid acid catalyst is packed into the fixed-bed reactor.
- System Purge: The reactor system is purged with an inert gas.
- Reaction Conditions: 4-hydroxy-3-hexanone is vaporized and passed through the heated catalyst bed. Optimal reaction temperatures are typically between 250-350°C, with a liquid mass airspeed of 1–10  $\text{h}^{-1}$ .<sup>[1]</sup>
- Product Collection: The product stream exiting the reactor is cooled and condensed.
- Purification: The collected organic layer is separated and purified, typically by distillation, to yield **4,5-Dimethyl-4-hexen-3-one**.

#### Logical Workflow for Synthesis:



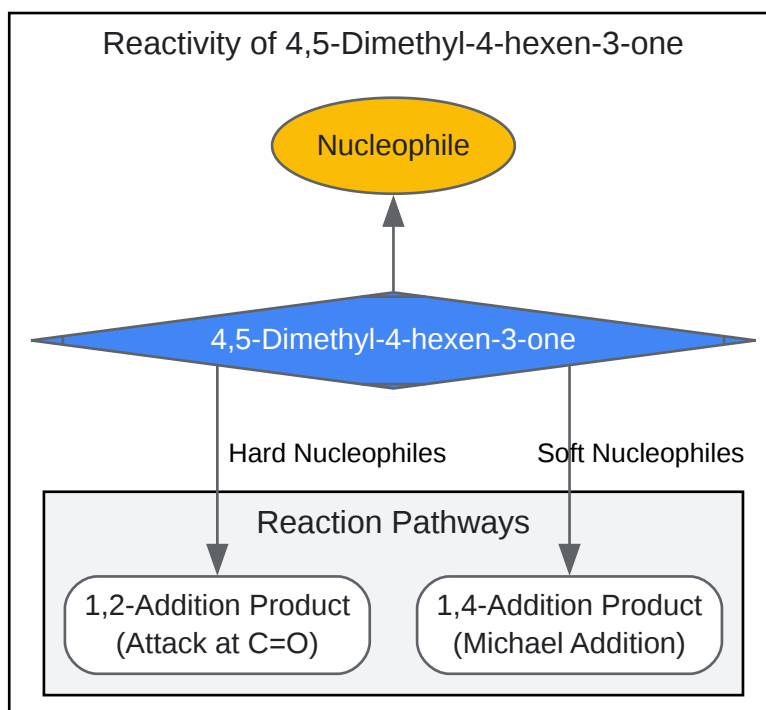
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Caption: Synthesis of **4,5-Dimethyl-4-hexen-3-one** via catalytic dehydration.

## Chemical Reactivity

The conjugated system of **4,5-Dimethyl-4-hexen-3-one** provides two primary sites for nucleophilic attack: the carbonyl carbon (C-3) and the  $\beta$ -carbon (C-5).<sup>[1]</sup> The nature of the nucleophile determines the course of the reaction, leading to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (Michael addition at the  $\beta$ -carbon).

Signaling Pathway of Reactivity:



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Caption: Nucleophilic attack pathways on **4,5-Dimethyl-4-hexen-3-one**.

## Safety and Handling

While a specific safety data sheet (SDS) for **4,5-Dimethyl-4-hexen-3-one** is not widely available, information for structurally similar  $\alpha,\beta$ -unsaturated ketones, such as 4-hexen-3-one, indicates that these compounds should be handled with care. They are generally considered flammable liquids and may cause skin and eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**4,5-Dimethyl-4-hexen-3-one** is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via catalytic dehydration and its predictable reactivity at the conjugated enone system make it a useful building block in organic synthesis. This guide provides foundational data and protocols to support further research and application

of this compound in various scientific and industrial fields. Researchers should always consult available safety information and adhere to good laboratory practices when working with this chemical.

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## References

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